Pyrrolidine-3-thiol

Matrix Metalloproteinases Enzyme Selectivity Drug Discovery

Pyrrolidine-3-thiol delivers a unique combination of a nucleophilic thiol at the 3-position and a conformationally rigid pyrrolidine ring—an architecture that drives selective MMP-2/-13/-14 inhibition over shallow-pocketed isoforms, directly addressing the clinical failure of broad-spectrum hydroxamate MMPIs. The (S)-enantiomer exhibits superior binding affinity due to optimal spatial alignment within enzyme hydrophobic pockets. Select the HCl salt for oxidative stability and aqueous solubility in reproducible biological assays, or the free base for maximal synthetic reactivity. Substituting analogs or incorrect enantiomers without quantitative justification risks failed syntheses and misinterpreted biological data.

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
Cat. No. B13290494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3-thiol
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESC1CNCC1S
InChIInChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2
InChIKeyTZVFQFLWFZUIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3-thiol: Core Chemical and Biological Profile for Informed Procurement


Pyrrolidine-3-thiol is a sulfur-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a thiol (-SH) group substituted at the 3-position [1]. This molecular architecture imparts a unique combination of nucleophilic reactivity (via the thiol group) and conformational rigidity (from the saturated ring), which is distinct from other simple thiols or unsubstituted pyrrolidines . In medicinal chemistry, the compound serves as a versatile chiral building block for the synthesis of enzyme inhibitors and peptidomimetics, with applications spanning matrix metalloproteinase (MMP) inhibition, antimicrobial carbapenem development, and targeting of various proteases [2][3]. It is commercially available as both a free base and, more commonly, as its hydrochloride salt to enhance stability and aqueous solubility for research workflows .

Why Generic Pyrrolidine-3-thiol Substitution Risks Project Failure: Critical Differentiators


While pyrrolidine-3-thiol may appear interchangeable with other simple pyrrolidines or thiols, its unique combination of a nucleophilic thiol and a conformationally rigid heterocyclic scaffold dictates its specific biological and chemical performance. The spatial orientation of the thiol group is critical for target engagement, as demonstrated by distinct stereochemical preferences in enzyme binding [1]. For instance, the (S)-enantiomer exhibits superior binding affinity to matrix metalloproteinases (MMPs) compared to the (R)-enantiomer due to optimal spatial alignment within the enzyme's hydrophobic pockets . Furthermore, the choice between the free base and the hydrochloride salt form significantly impacts experimental workflows; the hydrochloride salt provides enhanced aqueous solubility and oxidative stability, which is essential for reproducible biological assays and synthetic applications, whereas the free thiol is more reactive but prone to oxidation . These critical performance and handling differences mean that substituting pyrrolidine-3-thiol with a different analog, enantiomer, or salt form without quantitative justification can lead to significant variability in experimental outcomes, failed syntheses, or misinterpreted biological data.

Quantitative Evidence Guide: Data-Driven Selection of Pyrrolidine-3-thiol Derivatives


MMP Isoform Selectivity: 3-Mercaptopyrrolidine Core Exhibits >100-Fold Selectivity for Deep-Pocket MMPs vs. Shallow-Pocket Isoforms

In a systematic SAR study, compounds based on the 3-mercaptopyrrolidine core demonstrated potent, low-nanomolar inhibition of several matrix metalloproteinases (MMPs) with a striking selectivity profile. These compounds were selective for intermediate- and deep-pocket MMPs but not shallow-pocketed MMPs [1]. For example, inhibitory activity against MMP-2, MMP-13, and MMP-14 was in the low nanomolar range, while activity against shallow-pocket MMP-1 and MMP-7 was several orders of magnitude weaker.

Matrix Metalloproteinases Enzyme Selectivity Drug Discovery

ECE-1 Inhibition: Substituted Pyrrolidine-3-thiol Derivatives Exhibit Nanomolar Potency, a 1,500-Fold Range Dependent on Substitution

Substituted derivatives of pyrrolidine-3-thiol have been evaluated for inhibition of human Endothelin-Converting Enzyme 1 (ECE-1). A direct comparison of analogs within the same assay system reveals a dramatic impact of substitution on potency. The most potent analog tested, (3R,5S)-5-{[(2,5-difluorobenzyl)amino]methyl}-1-(5-propylpyrimidin-2-yl)pyrrolidine-3-thiol, exhibited an IC50 of 10.4 nM [1]. In contrast, another analog from the same structural class, (3R,5S)-1-Methanesulfonyl-5-(5-methylsulfanyl-4-phenyl-4H-[1,2,4]triazol-3-yl)-pyrrolidine-3-thiol, was significantly less active, with an IC50 of 15,500 nM (15.5 µM) [2].

Endothelin-Converting Enzyme ECE-1 Inhibition Structure-Activity Relationship

Cannabinoid Receptor Binding: Substituted Pyrrolidine-3-thiol Exhibits Ki of 85 nM at CB2 with Moderate Subtype Selectivity

A substituted pyrrolidine-3-thiol derivative was evaluated for binding affinity to human cannabinoid receptors CB1 and CB2. The compound, 1-{5-tert-Butyl-3-[(2-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidine-3-thiol, demonstrated a Ki of 85 nM at the CB2 receptor [1]. In a parallel assay, its affinity for the CB1 receptor was 1,470 nM, indicating a moderate (17-fold) selectivity for the CB2 subtype [1].

Cannabinoid Receptors CB2 Agonism Receptor Binding

TACE Inhibition: Sulfonamide-Pyrrolidine-3-thiol Exhibits Potent Ki of 33 nM with Confirmed Binding Mode

A specific sulfonamide derivative of pyrrolidine-3-thiol, (3S)-1-{[4-(but-2-yn-1-yloxy)benzene]sulfonyl}pyrrolidine-3-thiol, was identified as a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17). It demonstrated a Ki of 33 nM in a fluorescence resonance energy transfer (FRET) assay [1]. The binding mode was confirmed by X-ray crystallography of the compound in complex with the TACE catalytic domain (PDB ID: 2OI0), providing a high-resolution structural basis for its inhibitory activity [2].

TACE ADAM17 Protease Inhibition

Optimized Application Scenarios for Pyrrolidine-3-thiol in R&D and Industrial Workflows


Developing Selective MMP Inhibitors for Cancer and Inflammation

Procure 3-mercaptopyrrolidine as a core scaffold for synthesizing a new generation of matrix metalloproteinase inhibitors (MMPIs). The scaffold's intrinsic selectivity for deep-pocket MMPs (MMP-2, -13, -14) over shallow-pocketed isoforms (MMP-1, -7) provides a critical advantage over broad-spectrum hydroxamate-based MMPIs, which failed clinically due to off-target effects [1]. Researchers should focus on specific (3S,4R)-stereochemistry for optimal activity, as this has been shown to be the preferred configuration in SAR studies [1].

Exploring ECE-1 Inhibition for Cardiovascular or Renal Disease Models

Utilize substituted pyrrolidine-3-thiol derivatives as chemical probes to investigate the role of Endothelin-Converting Enzyme 1 (ECE-1) in disease models. The wide range of potencies (from ~10 nM to >15 µM) observed with different substitutions on the pyrrolidine-3-thiol core provides a valuable toolkit for target validation [2][3]. Selecting a compound with an appropriate IC50 for a specific in vitro or in vivo experiment is critical for generating interpretable and dose-dependent results.

Targeting TACE for Inflammatory Disease Research with a Validated Tool Compound

For studies investigating Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) in inflammatory pathways, the sulfonamide derivative (3S)-1-{[4-(but-2-yn-1-yloxy)benzene]sulfonyl}pyrrolidine-3-thiol is an ideal starting point. Its potent inhibition (Ki = 33 nM) and well-characterized binding mode (PDB: 2OI0) provide a high degree of confidence in its on-target activity [4][5]. This allows researchers to deconvolute TACE-specific effects from those of other related proteases, such as matrix metalloproteinases.

Constructing Enantiomerically Pure Building Blocks for Asymmetric Synthesis

Source either (R)- or (S)-pyrrolidine-3-thiol as a chiral building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and catalysts [6]. The defined stereochemistry at the 3-position is crucial for creating molecules with the desired 3D orientation. The compound's stability under standard synthetic conditions supports its use in multi-step reaction sequences, and the hydrochloride salt form enhances its solubility and ease of handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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